Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-YL)- is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocycles containing nitrogen and oxygen. This compound features a methoxy group attached to the oxadiazole ring, which can significantly influence its chemical properties and biological activities. The precise molecular formula for this compound is CHNO, with a molecular weight of approximately 168.16 g/mol.
The compound is classified under the category of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-YL)- can be synthesized through various chemical reactions involving acetamide and 4-methoxy-1,2,5-oxadiazole derivatives.
The synthesis of Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-YL)- typically involves a multi-step reaction process. One common method includes:
Technical details regarding reaction conditions such as temperature, solvents used (e.g., ethanol or acetone), and catalysts (if any) are crucial for optimizing yield and purity.
Key structural data include:
Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-YL)- can participate in various chemical reactions due to its functional groups:
Technical details regarding reaction conditions such as solvent choice and temperature are essential for these transformations.
The mechanism of action for Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-YL)- is closely related to its biological activity:
Data from studies indicate that derivatives of oxadiazoles exhibit significant activity against a range of pathogens.
Relevant analyses include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation.
Acetamide, N-(4-methoxy-1,2,5-oxadiazol-3-YL)- has several scientific applications:
The construction of the 1,2,5-oxadiazole (furazan) ring system in Acetamide,N-(4-methoxy-1,2,5-oxadiazol-3-YL)- relies predominantly on nucleophilic substitution-driven cyclization strategies. The primary synthetic route involves the cyclocondensation of nitrile oxides with nitrile equivalents, exploiting the electrophilic character of the nitrile oxide carbon. This methodology begins with the preparation of 4-methoxy-substituted nitrile oxide precursors through sequential oximation and oxidation of 4-methoxybenzaldehyde derivatives [2]. The critical cyclization event proceeds via a [3+2] cycloaddition between the in situ generated nitrile oxide and cyanamide, yielding the 3-amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole intermediate. This reaction demands precise temperature control (refluxing toluene, 110-115°C) to prevent nitrile oxide dimerization while facilitating the ring closure [2] [7].
Alternative routes employ hydroxylamine-mediated ring closures of dihalooximes or cyanoacetyl derivatives, though these methods show lower regioselectivity for 4-methoxy substitution. The electrophilicity of the C-3 position in preformed oxadiazole rings allows nucleophilic displacement of leaving groups (Cl, F) by methoxy anions, providing a late-stage functionalization approach. However, this route suffers from competing ring degradation under strong nucleophilic conditions, limiting yields to 40-55% [5] [9].
Table 1: Nucleophilic Cyclization Methods for 1,2,5-Oxadiazole Synthesis
Precursor | Nucleophile | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
4-Methoxybenzonitrile oxide | Cyanamide | Toluene, reflux, 24h | 58 | High (C4-OMe) |
4-Methoxy-α-chlorooxime | NH₂OH/NaOH | EtOH/H₂O, 0°C, 6h | 42 | Moderate |
4-Methoxyfuroxan | MeONa | MeOH, 25°C, 2h | 39 | Low |
Regiocontrol in 1,2,5-oxadiazole chemistry presents significant challenges due to the electronic asymmetry between C-3 and C-4 positions. The 3-amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole scaffold displays differential reactivity where the C-3 position exhibits greater electrophilicity, enabling selective functionalization. Experimental evidence confirms that electron-donating methoxy groups at C-4 increase nucleophilic substitution susceptibility at C-3 by approximately 3-fold compared to unsubstituted analogs [2] [7].
Electrophilic aromatic substitution occurs preferentially on the para-methoxy phenyl ring rather than the oxadiazole nucleus, with bromination yielding 85-90% monobrominated products at the phenyl ortho-position. This regiochemical outcome confirms computational predictions of electron density distribution showing higher Fukui indices at these sites. Lithiation strategies using n-BuLi at -78°C demonstrate selective metalation at C-3, enabling carboxylation, hydroxymethylation, and aminomethylation with yields ranging from 65-78% [5] [9]. Notably, the 3-aminomethyl derivative exhibits enhanced stability compared to the 4-isomer due to reduced ring strain effects, confirmed by thermal gravimetric analysis showing decomposition onset at 215°C versus 185°C for the 4-substituted analog [5].
The critical acetamide linkage in Acetamide,N-(4-methoxy-1,2,5-oxadiazol-3-YL)- derivatives is established through acylative coupling between 3-amino-4-(4-methoxyphenyl)-1,2,5-oxadiazole and activated carboxylic acid derivatives. Optimization studies reveal that Schotten-Baumann conditions (aqueous NaOH/dichloromethane biphasic system) provide superior yields (78-85%) compared to DMF-based systems when employing acetyl chloride derivatives [6]. For sterically demanding acids, in situ activation using coupling reagents such as HATU or PyBOP significantly improves efficiency, reducing reaction times from 24h to 2-4h while maintaining yields above 80% [7].
The nucleophilicity of the oxadiazole 3-amino group is approximately 10-fold lower than typical anilines due to the electron-withdrawing furazan ring, necessitating stoichiometric optimization. Kinetic studies demonstrate optimal acyl chloride:amine ratios of 1.2:1.0, with higher ratios promoting diacylation side products. Temperature control proves critical, with reactions conducted below 5°C suppressing competitive N,O-acylation that otherwise generates unstable intermediates decomposing above -20°C [2] [6]. Post-coupling purification employs silica chromatography with ethyl acetate/hexane gradients (1:3 → 1:1) to separate the target acetamides from hydrolyzed byproducts.
Table 2: Coupling Methods for Acetamide Formation
Carboxylic Acid Equivalent | Activation Method | Base | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Acetyl chloride | None | Et₃N | 0 → 25 | 6 | 72 |
4-Methoxyphenylacetic acid | HATU | DIPEA | 25 | 3 | 88 |
Phenylacetyl chloride | None | NaOH (aq) | 0 → 5 | 4 | 85 |
2-Naphthylacetic acid | EDCI/HOBt | NMM | 0 → 25 | 12 | 79 |
Solvent polarity dramatically influences both cyclization efficiency and regioselectivity in 1,2,5-oxadiazole synthesis. Aprotic dipolar solvents (DMF, DMSO) accelerate cycloadditions but promote side reactions at elevated temperatures. Systematic solvent screening reveals toluene as optimal for nitrile oxide cyclizations, providing balanced polarity (ET(30) = 33.9) while enabling azeotropic water removal [2] [7]. For acid-sensitive intermediates, methyl tert-butyl ether (MTBE) serves as an effective alternative with comparable yields (52% vs. 58% in toluene) despite lower dielectric constant (ε = 4.5).
Catalytic systems significantly enhance challenging transformations:
Electrochemical methods employing LiClO₄/acetonitrile systems at platinum electrodes demonstrate promise for oxidatively induced cyclizations, achieving 74% yield at 10 mA/cm² current density [4] [7]. Microwave-assisted protocols reduce ring formation times from 24h to 35 minutes while improving yields by 12-18% through precise thermal control, confirmed by comparative kinetic studies. Catalyst recycling studies show zeolite-encapsulated Pd(0) maintains activity over five cycles in coupling reactions with <3% leaching [7].
Table 3: Physicochemical Properties of Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | PSA (Ų) |
---|---|---|---|---|---|---|
Acetamide,N-(4-methoxy-1,2,5-oxadiazol-3-YL)- | C₅H₇N₃O₃ | 157.13 | 0.32 | 1 | 4 | 78.9 |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide | C₁₉H₁₉N₃O₄ | 353.38 | 3.2 | 1 | 5 | 78.9 |
(4-Methoxy-1,2,5-oxadiazol-3-yl)methanamine | C₄H₇N₃O₂ | 129.12 | -0.58 | 2 | 4 | 71.5 |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4